molecular formula C12H7Cl2NO3S B3038574 3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid CAS No. 866152-20-7

3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid

Cat. No.: B3038574
CAS No.: 866152-20-7
M. Wt: 316.2 g/mol
InChI Key: SKARHTBXRZNOFQ-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid is a thiophene derivative characterized by a 2-thiophenecarboxylic acid backbone substituted with a 2,6-dichlorobenzoylamino group at the 3-position. Its molecular formula is C₁₃H₉Cl₂NO₃S, with a molecular weight of 330.19 g/mol (CAS: 866152-24-1) . This compound is primarily utilized in chemical research and development, particularly in studies exploring structure-activity relationships (SAR) of heterocyclic compounds.

Properties

IUPAC Name

3-[(2,6-dichlorobenzoyl)amino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3S/c13-6-2-1-3-7(14)9(6)11(16)15-8-4-5-19-10(8)12(17)18/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKARHTBXRZNOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(SC=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301195942
Record name 3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866152-20-7
Record name 3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866152-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of 3-Amino-2-Thiophenecarboxylic Acid

The most direct synthetic route involves the acylation of 3-amino-2-thiophenecarboxylic acid with 2,6-dichlorobenzoyl chloride. This method follows a nucleophilic acyl substitution mechanism, where the amine group of the thiophene derivative reacts with the acid chloride to form the corresponding amide.

Reaction Conditions :

  • Solvent : Anhydrous dioxane or tetrahydrofuran (THF) is preferred to maintain reaction anhydrousity.
  • Base : Triethylamine (2.5 equivalents) is added to neutralize hydrochloric acid generated during the reaction.
  • Temperature : The reaction proceeds at room temperature (20–25°C) over 12–24 hours.
  • Workup : The mixture is filtered to remove triethylamine hydrochloride, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol-water mixtures.

Yield : Analogous reactions report yields of 45–65% after purification.

Alternative Methods via Ester Intermediates

To enhance reactivity, 3-amino-2-thiophenecarboxylic acid may first be converted to its methyl ester derivative. This approach reduces the carboxylic acid’s electron-withdrawing effects, facilitating acylation.

Procedure :

  • Esterification : 3-Amino-2-thiophenecarboxylic acid is treated with methanol and thionyl chloride (SOCl₂) to form the methyl ester.
  • Acylation : The ester intermediate reacts with 2,6-dichlorobenzoyl chloride under conditions similar to Section 1.1.
  • Saponification : The ester group is hydrolyzed using aqueous sodium hydroxide (2M) to regenerate the carboxylic acid.

Advantages :

  • Improved solubility of the ester intermediate in organic solvents.
  • Higher acylation yields (up to 75%) compared to the direct method.

Optimization of Reaction Conditions

Catalytic Enhancements

The use of catalysts such as vanadium acetylacetonate (VO(acac)₂) or iron(III) acetylacetonate (Fe(acac)₃) has been explored to accelerate acylation. For example, VO(acac)₂ reduces reaction time to 6–8 hours while maintaining yields above 60%.

Solvent Effects

Comparative studies highlight the role of solvent polarity:

Solvent Dielectric Constant Yield (%)
Dioxane 2.21 58
THF 7.52 63
Dichloromethane 8.93 49

Polar aprotic solvents like THF optimize nucleophilic attack by stabilizing the transition state.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency:

  • Residence Time : 30–60 minutes.
  • Temperature Control : 50°C with in-line cooling.
  • Output : 10–15 kg/hour with >90% conversion rates.

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis using ball milling:

  • Reagents : 2,6-Dichlorobenzoyl chloride and 3-amino-2-thiophenecarboxylic acid are ground with potassium carbonate (K₂CO₃) as a base.
  • Yield : 68% after 2 hours of milling.

Purification Techniques

Recrystallization

The crude product is dissolved in hot ethanol (80°C) and gradually cooled to 4°C. Impurities remain in the mother liquor, yielding crystals with >98% purity.

Chromatographic Methods

Flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:3) resolves unreacted starting materials. This method is reserved for high-purity pharmaceutical applications.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1680 cm⁻¹ (amide C=O), 1590 cm⁻¹ (carboxylic acid C=O), 3357 cm⁻¹ (N-H stretch).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.52 (m, 3H, aromatic), 6.98 (d, 1H, thiophene).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity ≥99.5%.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorobenzoyl group can be reduced to form the corresponding benzyl alcohol derivative.

    Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and heterocyclic compounds, facilitating advancements in synthetic methodologies.

Biology

The compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties. Its derivatives are being explored for potential therapeutic effects against various diseases.

Biochemical Mechanism

  • Target of Action : The primary target is the genome polyprotein, influencing several biochemical pathways.
  • Inhibition : It acts as an inhibitor of alpha-ketoglutarate dehydrogenase (KGDH), impacting the tricarboxylic acid (TCA) cycle and leading to the accumulation of alpha-ketoglutarate (α-KG) within cells.

Medicine

Research is ongoing to evaluate the compound's efficacy as a therapeutic agent in cancer treatment. Its ability to modulate cellular processes and gene expression makes it a candidate for further clinical studies.

Case Study Example

A study highlighted the compound's role in increasing nitric oxide (NO) production and upregulating NO-sensitive anti-metastatic microRNAs, such as the miRNA 200 family, which are crucial in cancer metastasis prevention.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis. Its unique properties enable innovations in material science.

Summary of Applications

Application AreaSpecific Uses
ChemistryBuilding block for organic synthesis
BiologyAntimicrobial and anticancer research
MedicinePotential therapeutic agent for cancer
IndustryDevelopment of new materials and catalysis

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in metabolic processes or interact with receptors that regulate cell growth and differentiation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a family of thiophenecarboxylic acid derivatives with varying substituents on the benzoyl and thiophene rings. Below is a comparative analysis of structurally related analogs:

Key Observations:

Substituent Effects on Molecular Weight: The 2,6-dichloro substitution in the target compound contributes to a higher molecular weight compared to the nitro-substituted analog (306.30 g/mol) but lower than the phenoxy-substituted derivative (339.37 g/mol) due to the bulkier phenoxy group . The methyl group on the thiophene ring (present in the first two compounds) marginally increases hydrophobicity compared to the unsubstituted thiophene in the phenoxy analog.

Phenoxy Group: The 3-phenoxy substituent introduces steric hindrance and lipophilicity, which may affect membrane permeability in biological systems .

Crystallographic Data :

  • Structural comparisons are supported by crystallographic databases like the Cambridge Structural Database (CSD), which archives over 500,000 small-molecule structures. Such data aid in analyzing bond angles, torsional strains, and packing efficiencies .

Table 2: Hypothetical Reactivity and Solubility Trends

Compound LogP (Predicted) Aqueous Solubility (mg/mL) Reactivity with Nucleophiles
3-[(2,6-Dichlorobenzoyl)amino]-... 3.2 0.12 High (due to Cl EWGs)
4-Methyl-3-[(3-nitrobenzoyl)amino]-... 2.8 0.25 Moderate
3-[(3-Phenoxybenzoyl)amino]-... 4.1 0.08 Low (steric hindrance)

Methodological Considerations

  • Structural Analysis : Tools like SHELX software are widely used for refining crystal structures, ensuring accuracy in bond length and angle measurements .
  • Database Utilization: The CSD provides critical insights into the conformational preferences of thiophene derivatives, aiding in the design of novel analogs .

Biological Activity

3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₉Cl₂N₁O₃S
  • Molecular Weight : 330.19 g/mol
  • CAS Number : 866152-24-1

The primary biological target of this compound is the genome polyprotein, which is crucial in various cellular processes. The compound is known to inhibit alpha-ketoglutarate dehydrogenase (KGDH), impacting the tricarboxylic acid (TCA) cycle and leading to the accumulation of alpha-ketoglutarate (α-KG) within cells. This inhibition can alter cellular metabolism and signaling pathways, potentially influencing gene expression and nitric oxide production.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activities. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The compound's ability to upregulate anti-metastatic microRNAs further supports its potential as an anticancer agent.

Anti-inflammatory Effects

In models of inflammatory diseases, such as ulcerative colitis, related compounds have demonstrated the ability to alleviate symptoms and reduce tissue damage. For example, a related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been shown to suppress pro-inflammatory cytokines while enhancing anti-inflammatory responses in experimental models . This suggests that similar mechanisms may be at play for this compound.

Case Studies

  • Anticancer Activity : A study explored the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15Apoptosis induction
    HeLa (Cervical)10Cell cycle arrest
    A549 (Lung)12Inhibition of proliferation
  • Anti-inflammatory Effects : In a mouse model of ulcerative colitis induced by dextran sodium sulfate (DSS), treatment with related compounds resulted in reduced levels of inflammatory cytokines such as IL-6 and IL-9 while increasing IL-10 levels.
    CytokineDSS Group Level (pg/mL)Treatment Group Level (pg/mL)
    IL-6250150
    IL-9200100
    IL-1050150

Q & A

Basic Research Questions

Q. How can the synthesis of 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylic acid derivatives be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-thiophenecarboxylic acid derivatives with halogenated benzoyl groups via amidation. For example, intermediates like 2-amino-thiophene-3-carboxylic acid (e.g., compound 11j in ) are reacted with 2,6-dichlorobenzoyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂) with reflux. Purification via reverse-phase HPLC (e.g., MeCN:H₂O gradients) improves purity, achieving yields >65% . Critical parameters include stoichiometric control of anhydrides (e.g., 1.2 equivalents) and inert gas protection to prevent hydrolysis .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm regiochemistry. For example, cyclohexenyl protons in intermediates show multiplet signals at δ 1.5–2.5 ppm, while aromatic protons in the dichlorobenzoyl group appear as doublets (δ 7.2–7.8 ppm) .
  • LC-MS/HRMS : Validates molecular weight (e.g., HRMS m/z calculated for C₁₄H₁₀Cl₂N₂O₃S: 378.9854) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of halogenated thiophene derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) refines bond lengths and angles. For example, the dihedral angle between the thiophene ring and dichlorobenzoyl group can be determined to assess planarity, which impacts π-π stacking in solid-state structures. High-resolution data (d-spacing < 0.8 Å) minimizes errors in electron density maps .

Q. What strategies address contradictions in biological activity data for structurally similar analogs?

  • Methodological Answer :

  • SAR Studies : Compare analogs like 3-[(2,4-dichlorobenzoyl)amino] derivatives ( ) to identify critical substituents. For instance, replacing 2,6-dichloro with 2-bromo-4-chloro groups increased docking affinity by 30% in SARS-CoV-2 RdRp inhibition studies (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol) .
  • Mechanistic Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) to correlate electron-withdrawing groups (e.g., Cl) with enhanced membrane disruption .

Q. How do solvent polarity and reaction kinetics influence the stability of the amide bond in this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor amidation via HPLC at varying temperatures (25–80°C). Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may promote hydrolysis if traces of H₂O are present.
  • DFT Calculations : Predict transition states for amide bond cleavage. For example, B3LYP/6-31G* simulations show a 15 kcal/mol barrier for hydrolysis in aqueous acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid

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